molecular formula C9H19NO B14701276 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- CAS No. 22700-73-8

3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-

Cat. No.: B14701276
CAS No.: 22700-73-8
M. Wt: 157.25 g/mol
InChI Key: YZXDDIUXFGJNJN-UHFFFAOYSA-N
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Description

3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- is an organic compound with a unique structure that includes a ketone functional group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- involves the Mannich condensation reaction. This reaction typically uses dimethyl (methylene)ammonium trifluoroacetate as a reagent. The process involves the following steps :

    Preparation of Bis(dimethylamino)methane: A mixture of formaldehyde and dimethylamine is reacted in the presence of potassium hydroxide.

    Formation of Dimethyl(methylene)ammonium Trifluoroacetate: Bis(dimethylamino)methane is reacted with trifluoroacetic acid at low temperatures.

    Mannich Condensation: The resulting dimethyl(methylene)ammonium trifluoroacetate is reacted with 3-methyl-2-butanone under controlled conditions to yield 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through Mannich reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pentanone: A simple ketone with similar structural features but lacks the dimethylamino group.

    4,4-Dimethyl-3-pentanone: Another ketone with a similar backbone but different substituents.

    1-(Dimethylamino)-2-propanone: A compound with a similar functional group arrangement but a different carbon chain length.

Uniqueness

3-Pentanone, 1-(dimethylamino)-4,4-dimethyl- is unique due to the presence of both a ketone and a dimethylamino group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-(dimethylamino)-4,4-dimethylpentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXDDIUXFGJNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388805
Record name 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22700-73-8
Record name 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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